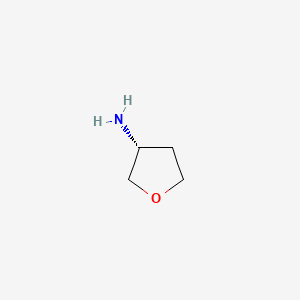

(R)-3-Aminotetrahydrofuran

描述

Significance of Chiral Tetrahydrofuran (B95107) Derivatives in Asymmetric Synthesis

Chiral tetrahydrofuran derivatives are fundamental building blocks in asymmetric synthesis, a field focused on the selective production of a single enantiomer of a chiral molecule. nih.govacs.org The ability to control the stereochemistry of a molecule is paramount in drug discovery, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. enamine.net

The synthesis of chiral tetrahydrofurans can be achieved through various stereocontrolled methods. nih.govacs.org For instance, sequential asymmetric Horner-Wadsworth-Emmons reactions and ring-closure reactions provide a versatile approach to these derivatives. nih.govacs.org This method allows for the control of both the absolute and relative configurations of the resulting molecule. nih.gov Another strategy involves a relay catalysis system combining an achiral rhodium complex with a chiral ruthenium catalyst to produce chiral tetrahydrofuran derivatives with adjacent stereocenters. acs.orgnih.gov Furthermore, one-pot copper-catalyzed asymmetric Henry reactions followed by iodocyclization of unsaturated alcohols offer an efficient route to polysubstituted tetrahydrofurans with high enantioselectivity. chemistryviews.org

The inherent chirality of building blocks like (R)-3-Aminotetrahydrofuran is often leveraged to introduce stereocenters into larger, more complex molecules. This "chiral pool" approach simplifies the synthetic process and ensures the desired stereochemical outcome. enamine.net

Overview of the Research Landscape Surrounding this compound as a Key Chiral Building Block

This compound has emerged as a critical intermediate in the synthesis of a variety of biologically active compounds. google.comchemimpex.com Its utility spans from being a component in the development of pharmaceuticals to its use in creating specialized polymers. chemimpex.com

One of the notable applications of this compound is as a key intermediate in the synthesis of the antiarrhythmic drug Tecadenoson. google.com This highlights the compound's importance in medicinal chemistry. The synthesis of this compound itself can be achieved through various routes, often starting from a chiral precursor like (S)-3-hydroxytetrahydrofuran. google.com A common synthetic pathway involves the conversion of the hydroxyl group to a leaving group, followed by nucleophilic substitution with an azide (B81097) and subsequent reduction to the amine. google.com

The versatility of this compound and its derivatives is further demonstrated by their incorporation into a range of molecular scaffolds. For example, it has been used in the synthesis of novel histamine (B1213489) H3-ligands and potent HIV-1 protease inhibitors. acs.orgresearchgate.net In the case of HIV-1 protease inhibitors, a derivative of this compound was part of a P2 ligand that showed a high inhibitory constant (Ki) of 0.51 nM. researchgate.net

The research into this compound and its derivatives continues to expand, driven by the demand for new and effective therapeutic agents. Its ability to impart specific stereochemistry and its favorable properties as a synthetic building block ensure its continued relevance in the field. chemimpex.com

Below is a table summarizing key information about this compound and a related derivative.

| Property | This compound | This compound tosylate |

| CAS Number | 111769-26-7 nih.gov | 111769-27-8 arborpharmchem.com |

| Molecular Formula | C4H9NO nih.gov | C11H17NO3S |

| Molecular Weight | 87.12 g/mol nih.gov | 243.32 g/mol |

| Primary Use | Organic and pharmaceutical intermediate chemimpex.comarborpharmchem.com | Organic and pharmaceutical intermediate arborpharmchem.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(3R)-oxolan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO/c5-4-1-2-6-3-4/h4H,1-3,5H2/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIPHRQMEIYLZFZ-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@@H]1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50451124 | |

| Record name | (R)-3-Aminotetrahydrofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50451124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111769-26-7 | |

| Record name | (R)-3-Aminotetrahydrofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50451124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3R)-3-Aminotetrahydrofuran hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Stereoselective Synthetic Methodologies for R 3 Aminotetrahydrofuran

Enantioselective Approaches to the (R)-3-Aminotetrahydrofuran Core

Enantioselective synthesis aims to create a specific enantiomer from an achiral or racemic precursor. These methods often rely on the use of chiral catalysts or reagents to control the stereochemical outcome of a key bond-forming reaction that establishes the chiral center at the C3 position of the tetrahydrofuran (B95107) ring.

A prominent enantioselective strategy involves the asymmetric reduction of a suitable prochiral ketone. For instance, the asymmetric hydrogenation of tetrahydrofuran-3-one derivatives using chiral metal catalysts can provide access to enantiomerically enriched 3-hydroxytetrahydrofuran, a direct precursor to 3-aminotetrahydrofuran (B1273345). The choice of catalyst and reaction conditions is paramount to achieving high enantiomeric excess (ee).

Another significant approach is the asymmetric aminohydroxylation of a double bond within a precursor molecule. The Sharpless Asymmetric Aminohydroxylation (SAA) reaction, for example, can introduce both the amino and hydroxyl groups in a stereocontrolled fashion across a double bond, which can then be further manipulated to form the tetrahydrofuran ring. nih.govnih.govorganic-chemistry.org

Chiral Pool Synthesis Strategies for this compound Utilizing Defined Chiral Precursors

Chiral pool synthesis leverages naturally occurring, enantiomerically pure compounds as starting materials. bccollegeasansol.ac.inicjs.us This approach transfers the existing chirality of the starting material to the target molecule, often through a series of well-established chemical transformations. For the synthesis of this compound, several chiral precursors have been effectively utilized.

From L-Aspartic Acid: A common strategy begins with L-aspartic acid, a readily available and inexpensive amino acid. smolecule.comresearchgate.netresearchgate.net The synthesis typically involves the reduction of the carboxylic acid functionalities and subsequent cyclization to form the tetrahydrofuran ring, with the stereochemistry at the C3 position being derived from the inherent chirality of the starting L-aspartic acid. researchgate.net

From D-Mannitol: D-Mannitol, a sugar alcohol, serves as another valuable chiral starting material. mdpi.comresearchgate.net Its multiple stereocenters provide a scaffold for the stereocontrolled construction of the tetrahydrofuran ring. The synthesis from D-mannitol often involves oxidative cleavage and a series of functional group manipulations to arrive at the desired this compound. mdpi.com

From L-Methionine: L-Methionine has also been described as a viable starting material for the enantiomerically pure synthesis of the corresponding (S)-enantiomer, and by extension, similar principles can be applied to access the (R)-enantiomer from D-methionine. researchgate.netgoogle.com

| Starting Material | Key Transformation Steps | Reference |

| L-Aspartic Acid | Reduction of carboxylic acids, cyclization | smolecule.comresearchgate.netresearchgate.net |

| D-Mannitol | Oxidative cleavage, functional group interconversion | mdpi.comresearchgate.net |

| L-Methionine | Functional group manipulation, cyclization | researchgate.netgoogle.com |

Asymmetric Catalytic Routes Towards this compound and its Stereoisomers

Asymmetric catalysis is a powerful tool for the synthesis of chiral molecules, offering high efficiency and enantioselectivity. wikipedia.org These methods employ a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product.

Asymmetric Hydrogenation: The asymmetric hydrogenation of prochiral substrates, such as tetrahydrofuran-3-one or its derivatives, is a key strategy. nih.govajchem-b.com Chiral rhodium and iridium complexes with sophisticated phosphine (B1218219) ligands are often employed to achieve high enantioselectivity in the reduction of the ketone to the corresponding alcohol. ajchem-b.com This chiral alcohol is then converted to the amine with inversion of configuration. An enantioselective hydrogenation of a hydrazone derived from tetrahydrofuran-3-one has also been reported. researchgate.net

Asymmetric Aminohydroxylation: The Sharpless Asymmetric Aminohydroxylation (SAA) provides a direct route to vicinal amino alcohols from alkenes. nih.govnih.govorganic-chemistry.orgrsc.org This reaction, catalyzed by an osmium complex in the presence of a chiral ligand, can be applied to a suitable unsaturated precursor to install the required amino and hydroxyl groups with high stereocontrol. Subsequent cyclization then yields the desired aminotetrahydrofuran derivative. researchgate.net

| Catalytic Method | Substrate Type | Catalyst System (Example) | Product | Reference |

| Asymmetric Hydrogenation | Tetrahydrofuran-3-one derivative | Rhodium-phosphine complex | (R)-3-Hydroxytetrahydrofuran | nih.govajchem-b.com |

| Asymmetric Aminohydroxylation | Unsaturated precursor | Osmium/(DHQ)2PHAL | syn-amino alcohol | nih.govnih.govresearchgate.net |

Diastereoselective Synthesis of 3-Aminotetrahydrofuran Derivatives Followed by Stereoisomer Separation

This strategy involves the synthesis of a mixture of diastereomers, which are then separated based on their different physical properties, such as boiling point or solubility. The desired diastereomer is then converted to the enantiomerically pure target compound.

A common approach is to react a racemic mixture of a 3-aminotetrahydrofuran precursor with a chiral auxiliary. This creates a mixture of diastereomers that can be separated by techniques like chromatography or crystallization. Once separated, the chiral auxiliary is removed to yield the enantiomerically pure this compound.

Alternatively, a diastereoselective reaction can be employed where an achiral substrate is reacted with a chiral reagent to produce a mixture of diastereomers in unequal amounts. The major diastereomer can then be isolated and converted to the final product. A patent describes the separation of racemic 3-aminotetrahydrofuran-3-carboxylic acid derivatives into their respective enantiomers using chiral High-Performance Liquid Chromatography (HPLC). google.com

Resolution Techniques for the Enantiomeric Purification of 3-Aminotetrahydrofuran

Resolution is the process of separating a racemic mixture into its constituent enantiomers. This can be achieved through various methods, including classical resolution with a chiral resolving agent or through kinetic resolution.

Kinetic Resolution: Kinetic resolution relies on the differential rate of reaction of the two enantiomers in a racemic mixture with a chiral catalyst or reagent. icjs.us This results in one enantiomer reacting faster than the other, allowing for the separation of the unreacted, slower-reacting enantiomer and the product of the faster-reacting enantiomer. Enzymatic kinetic resolution is a particularly powerful technique, utilizing enzymes like lipases to selectively acylate or hydrolyze one enantiomer over the other with high selectivity. d-nb.infonih.gov

Dynamic Kinetic Resolution (DKR): DKR is an advanced form of kinetic resolution where the slower-reacting enantiomer is continuously racemized back to the racemic mixture under the reaction conditions. nih.govrsc.org This allows for the theoretical conversion of the entire racemic starting material into a single enantiomer of the product, achieving yields greater than the 50% limit of traditional kinetic resolution. This can be achieved by combining an enzymatic resolution with a metal-catalyzed racemization. rsc.org

| Resolution Technique | Principle | Key Reagent/Catalyst | Advantage | Reference |

| Enzymatic Kinetic Resolution | Different reaction rates of enantiomers with an enzyme | Lipases | High enantioselectivity under mild conditions | d-nb.infonih.gov |

| Dynamic Kinetic Resolution | Kinetic resolution combined with in-situ racemization | Enzyme + Metal catalyst | Theoretical yield up to 100% | nih.govrsc.org |

Green Chemistry Principles in the Development of this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and their intermediates to minimize environmental impact. encyclopedia.pubrasayanjournal.co.inijnc.irsemanticscholar.org In the context of this compound synthesis, these principles manifest in several ways:

Use of Renewable Feedstocks: Employing starting materials from the chiral pool, such as L-aspartic acid and D-mannitol, aligns with the use of renewable resources. smolecule.commdpi.com

Catalysis: The use of catalytic methods, both asymmetric and enzymatic, is inherently greener as it reduces the amount of stoichiometric reagents required. ajchem-b.comd-nb.info

Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product.

Safer Solvents and Reagents: The selection of less hazardous solvents and reagents is a key consideration. For example, replacing volatile organic compounds with greener alternatives like water or supercritical fluids where possible. A patent for the synthesis of this compound highlights a process that avoids environmentally harmful reagents like methyl iodide. google.com

Waste Reduction: Developing more efficient synthetic routes with fewer steps and higher yields minimizes waste generation. researchgate.net Biocatalytic methods often proceed with high selectivity, reducing the formation of byproducts. nih.gov

Applications of R 3 Aminotetrahydrofuran As a Chiral Building Block in Advanced Organic Synthesis

Construction of Complex Chiral Molecules and Scaffolds

The defined stereochemistry of (R)-3-aminotetrahydrofuran is crucial for its role in asymmetric synthesis, where the goal is to produce a specific stereoisomer of a chiral product. numberanalytics.com Its rigid cyclic structure provides a predictable framework, influencing the stereochemical outcome of reactions and allowing for the construction of complex molecules with high precision.

One of the prominent applications of this chiral amine is as a key intermediate in the synthesis of pharmacologically active compounds. For instance, it is a critical component in the synthesis of Tecadenoson, an antiarrhythmic drug. google.com The synthesis of Tecadenoson highlights the importance of starting with an enantiomerically pure building block like this compound to ensure the final drug molecule has the correct three-dimensional structure for its biological target.

Furthermore, the this compound moiety has been successfully incorporated into advanced therapeutic candidates, such as potent inhibitors of the HIV-1 protease enzyme. researchgate.net In this context, it functions as a P2-ligand, a part of the inhibitor molecule that interacts with the S2 subsite of the enzyme's active site. Research has shown that an inhibitor featuring an N-methyl-3-(R)-aminotetrahydrofuranyl squaramide P2-ligand exhibited a highly potent HIV-1 protease inhibitory Ki value of 0.51 nM. researchgate.net This demonstrates the effectiveness of the tetrahydrofuran (B95107) scaffold in creating powerful interactions within a biological target. researchgate.net

Synthetic chemists have developed various strategies to incorporate this building block. Iron(III) chloride-mediated reactions, for example, can facilitate the stereoselective synthesis of 2-aminotetrahydrofurans from aminocyclopropanes and aldehydes, showcasing an atom-economic route to these valuable structures. iosrjournals.org

Table 1: Examples of Complex Molecules Synthesized Using this compound

| Target Molecule/Scaffold | Synthetic Application | Key Reaction Type |

|---|---|---|

| Tecadenoson | Antiarrhythmic Agent | Intermediate in multi-step synthesis |

| HIV-1 Protease Inhibitors | Antiviral Drug Development | Incorporation as a squaramide-derived P2 ligand |

| 2-Aryl-3-amino-O-heterocycles | Heterocyclic Scaffolds | Rhodium-catalyzed domino reaction |

This table provides examples of complex molecules and scaffolds where this compound is a key starting material or intermediate, based on findings from cited research. google.comresearchgate.netgoogle.comrsc.org

Utility in Natural Product Synthesis and Analogue Derivatization

The tetrahydrofuran ring is a common structural motif found in a wide variety of natural products, including lignans, acetogenins, and marine polyketides, which often exhibit significant biological activity. wikipedia.orgresearchgate.netnih.gov The presence of this scaffold in nature has driven intense interest in developing synthetic routes to these molecules and their analogues. researchgate.net this compound serves as an excellent starting point for such endeavors, providing a pre-formed, chirally correct fragment of the target molecule.

A classic example of its use is in the synthesis of natural products like the indolizidine alkaloid, swainsonine. Synthetic strategies can employ a "chiral pool" approach, starting from readily available chiral molecules like L-malic acid to produce this compound, which is then elaborated into the final natural product. This approach preserves the initial stereochemistry throughout the synthesis.

Beyond replicating natural structures, this compound is instrumental in the derivatization of natural product analogues. The synthesis of aminolignans, which are nitrogen-containing derivatives of natural lignans, is an area of interest for biological research. tandfonline.com By introducing the aminotetrahydrofuran moiety, chemists can create novel analogues with potentially altered or enhanced biological properties compared to the parent natural product. Similarly, chemo-enzymatic strategies can be used to access a variety of tetrahydrofuran-based natural products and their carba-analogs, further expanding the molecular diversity available for study. conicet.gov.ar

The derivatization process often involves coupling the amine of this compound with other molecular fragments. For instance, in the development of HIV inhibitors, the amine was reacted with a mixed squarate derivative to furnish the final squaramide inhibitor, demonstrating a practical method for analogue creation. researchgate.net

Table 2: Natural Product Classes and Synthetic Approaches Involving the Tetrahydrofuran Moiety

| Natural Product Class | Synthetic Relevance of this compound | Synthetic Strategy |

|---|---|---|

| Alkaloids (e.g., Swainsonine) | Serves as a key chiral intermediate. | Chiral Pool Synthesis |

| Lignans | Used to create nitrogen-containing analogues (aminolignans). tandfonline.com | 1,4-Addition and Cyclization |

| C-Nucleosides | Acts as a precursor for novel, non-natural C-nucleoside analogues. conicet.gov.ar | Chemo-enzymatic Biooxidation |

This table summarizes the role of the aminotetrahydrofuran motif in the synthesis and derivatization of various classes of natural products. nih.govtandfonline.comconicet.gov.ar

Development of Novel Heterocyclic Systems Incorporating the this compound Moiety

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals and biologically active molecules, with nitrogen-containing heterocycles being particularly prominent. nih.govunipa.it this compound is itself a heterocyclic building block that serves as a versatile starting point for the synthesis of more complex and novel heterocyclic systems. bldpharm.com The inherent functionality—a secondary amine within a cyclic ether—allows for a diverse range of chemical transformations. smolecule.com

One major avenue of research is the elaboration of the this compound core into larger or more complex ring systems. For example, it can be used to prepare substituted 3-amino-tetrahydrofuran-3-carboxylic acid amides, which are precursors to compounds with potential as factor Xa inhibitors for treating thrombotic diseases. google.com This involves leveraging the amino group for amide bond formation, attaching it to other complex moieties.

Modern synthetic methods have further expanded the utility of this building block. Rhodium-catalyzed domino reactions, for instance, enable the stereocontrolled synthesis of 2-aryl-3-amino-substituted tetrahydrofurans and other related O-heterocycles like tetrahydropyrans. rsc.org Another innovative approach involves the reaction of α-imino carbenes (generated from N-sulfonyl triazoles) with oxetanes, which can lead to the formation of 2-imino tetrahydrofurans through a ring expansion, or even to larger aza-macrocycles via controlled condensation reactions. rsc.org

The amine functionality also facilitates its use in powerful cross-coupling reactions. Its steric and electronic properties make it a suitable component in reactions like the Buchwald-Hartwig amination, where it can be coupled with aryl halides to create new C-N bonds and build complex heterocyclic scaffolds. These synthetic strategies underscore the role of this compound not just as a static component, but as an active participant in the construction of diverse and novel heterocyclic architectures for medicinal and materials chemistry.

Role of R 3 Aminotetrahydrofuran in Pharmaceutical and Bioactive Compound Synthesis

Synthesis of Therapeutically Relevant Agents (e.g., antiarrhythmic drugs like Tecadenoson)

(R)-3-Aminotetrahydrofuran is a key synthetic intermediate for the antiarrhythmic drug Tecadenoson. google.comgoogle.com The synthesis of Tecadenoson often involves the nucleophilic substitution of a purine (B94841) derivative, such as 6-chloroinosine or 2',3',5'-tri-O-acetyl-6-chloroinosine, with this compound or its salts. mdpi.com This reaction is a crucial step in assembling the final drug molecule. One reported method involves the reaction of this compound hydrochloride with 2,6-dichloropurine (B15474) or 6-chloropurine (B14466) in the presence of a base like lithium hydroxide. mdpi.com Various synthetic routes to this compound itself have been developed to ensure a stable supply for pharmaceutical production. These methods often start from chiral precursors like (S)-3-hydroxytetrahydrofuran or (R)-tetrahydrofuran-3-formic acid and involve steps such as esterification, azidation, and reduction, or amidation and Hofmann degradation. google.comgoogle.com

Precursors for Adenosine (B11128) Receptor Modulators

The significance of this compound extends to its role as a precursor for a broader class of compounds known as adenosine receptor modulators. Adenosine receptors, which include the A1, A2A, A2B, and A3 subtypes, are implicated in a wide range of physiological processes and are attractive targets for drug development. nih.gove-century.us

This compound serves as a crucial structural motif in the design and synthesis of selective adenosine receptor agonists and antagonists. researchgate.netnih.gov For instance, it is a key component of Tecadenoson, a selective A1 adenosine receptor agonist. nih.gov The tetrahydrofuran (B95107) ring and the amino group of this building block can be strategically modified to fine-tune the binding affinity and selectivity of the resulting compounds for different adenosine receptor subtypes. The development of selective modulators is critical, as each receptor subtype can have distinct physiological effects. nih.gov For example, A3 receptor antagonists are being investigated for the treatment of inflammatory diseases like asthma. nih.gov

Chiral Intermediates for Antibiotics, Antiviral, and Anticancer Drugs

The chiral nature of this compound makes it a valuable intermediate in the synthesis of a variety of chiral drugs, including antibiotics, antivirals, and anticancer agents. Chirality is a fundamental aspect of drug design, as different enantiomers of a drug can have vastly different pharmacological activities and safety profiles. nih.gov

Antibiotics: While specific examples of antibiotics directly incorporating this compound are not extensively detailed in the provided search results, the use of chiral amines and tetrahydrofuran moieties is common in antibiotic structures. The principles of chiral synthesis using intermediates like this compound are broadly applicable to this class of drugs.

Antiviral Drugs: The tetrahydrofuran ring is a structural component of many nucleoside analog antiviral drugs. For instance, the synthesis of the antiviral drug Ribavirin can be achieved through enzymatic transglycosylation, a method that can also be applied to the synthesis of Tecadenoson, highlighting the relevance of the core structures. mdpi.com Furthermore, this compound tosylate has shown promise as an intermediate in the synthesis of antiviral compounds. The development of next-generation HIV-1 protease inhibitors often involves the incorporation of chiral cyclic ethers to enhance binding affinity and combat drug resistance. nih.gov

Anticancer Drugs: Chiral amines play a significant role in the design of platinum-based anticancer drugs. The stereochemistry of the amine ligand can influence the conformation of the drug-DNA adduct, which in turn can affect the cellular response and antitumor activity. nih.gov Although a direct link to this compound is not explicitly stated, the principles of using chiral amines to modulate the activity of anticancer agents are well-established. Additionally, chiral derivatives of tetrahydroquinoline amine have shown cytotoxic activity against various cancer cell lines, with the stereochemistry influencing the biological effect. mdpi.com

Contributions to Rational Drug Design and Lead Optimization Programs

Rational drug design is a strategic approach to drug discovery that relies on the understanding of a biological target's structure and function. nih.govopenmedicinalchemistryjournal.com this compound contributes significantly to this process, particularly in lead optimization.

Once a lead compound with some desired activity is identified, medicinal chemists often synthesize a series of analogs to improve properties such as potency, selectivity, and pharmacokinetic profiles. The tetrahydrofuran moiety of this compound can be systematically modified to explore the structure-activity relationship (SAR). For example, in the development of inhibitors for the SARS-CoV-2 macrodomain, a fragment-linking approach led to the identification of a lead compound containing a 2-aminoethanol core, which was then optimized by modifying substituents on this core structure. nih.gov This type of systematic modification is a hallmark of lead optimization.

The defined stereochemistry of this compound is crucial in this context. Using a single enantiomer helps to establish a clear SAR, as the biological activity can be directly attributed to a specific three-dimensional arrangement of atoms. This avoids the complexities of interpreting data from racemic mixtures, where one enantiomer may be active while the other is inactive or even has undesirable effects. nih.gov The use of chiral building blocks like this compound allows for the precise and efficient exploration of the chemical space around a lead compound, ultimately leading to the development of more effective and safer drugs. nottingham.ac.ukbbau.ac.in

Derivatization and Functionalization of R 3 Aminotetrahydrofuran

Synthesis of Acid Salts and Other Stable Forms (e.g., hydrochloride, tosylate)

The free base of (R)-3-Aminotetrahydrofuran is often converted into more stable and easily handleable salt forms. This is a common strategy in pharmaceutical and chemical development to improve properties such as stability, solubility, and crystallinity. The most common salt forms are the hydrochloride and tosylate salts.

The hydrochloride salt, this compound hydrochloride, is prepared by treating the free amine with hydrochloric acid. This acid-base reaction results in the formation of the ammonium (B1175870) chloride salt, which is typically a crystalline solid. researchgate.netsigmaaldrich.com This form is often preferred for its ease of handling and storage compared to the liquid free base.

The tosylate salt, this compound p-toluenesulfonate, is another widely used stable form. arborpharmchem.comalfa-chemistry.comnih.gov It is synthesized by reacting this compound with p-toluenesulfonic acid. nih.gov Like the hydrochloride, the tosylate salt is a solid, which facilitates purification and handling. arborpharmchem.comlookchem.com These salts are valuable intermediates in various synthetic processes. arborpharmchem.comarborpharmchem.com

| Salt Form | Chemical Name | CAS Number | Key Features |

| Hydrochloride | (3R)-oxolan-3-amine;hydrochloride | 1072015-52-1 | Crystalline solid, improved stability and handling. researchgate.netsigmaaldrich.com |

| Tosylate | 4-methylbenzenesulfonic acid;(3R)-oxolan-3-amine | 111769-27-8 | Solid, facilitates purification and use as a synthetic intermediate. arborpharmchem.comnih.gov |

Chemical Modifications of the Amino Group and the Tetrahydrofuran (B95107) Ring System

The chemical reactivity of this compound is dominated by its primary amino group and the ether linkage within the tetrahydrofuran (THF) ring.

Modifications of the Amino Group: The primary amino group is a versatile handle for a wide array of chemical transformations. It readily undergoes reactions such as acylation, alkylation, and sulfonylation. For instance, the amino group can react with squarate derivatives to form squaramide-containing molecules, which have been explored as potent HIV-1 protease inhibitors. researchgate.net In one such synthesis, this compound is reacted with a mixed squarate derivative in the presence of a base like diisopropylethylamine (DIPEA) to yield the corresponding squaramide. researchgate.net The amino group can also be formylated and subsequently used in reactions like the Hofmann degradation to prepare other derivatives. google.com

Modifications of the Tetrahydrofuran Ring: While the tetrahydrofuran ring is generally stable, modifications can be achieved under specific conditions. The ether oxygen can influence the reactivity of adjacent carbon atoms. More complex derivatives often involve building the substituted THF ring from acyclic precursors rather than modifying a pre-existing ring. However, the inherent structure of the THF ring, with its specific stereochemistry, is often the key feature desired in the final product, providing conformational rigidity and specific spatial arrangements for attached functional groups.

Preparation of Chiral Ligands and Organocatalysts Incorporating the this compound Framework

The chiral nature of this compound makes it an excellent scaffold for the synthesis of chiral ligands and organocatalysts used in asymmetric synthesis. These catalysts are instrumental in producing enantiomerically pure compounds, which is critical in the pharmaceutical industry.

Derivatives of this compound have been incorporated into ligands for various metal-catalyzed reactions. For example, its structural motif is found in ligands designed for asymmetric hydrogenation and cross-coupling reactions. sioc.ac.cn The THF moiety can coordinate to metal centers and its chiral environment helps to control the stereochemical outcome of the reaction.

In the realm of organocatalysis, the amine group can be functionalized to create catalysts for various transformations. For instance, squaramide derivatives of this compound have been shown to be potent HIV-1 protease inhibitors, where the tetrahydrofuranyl squaramide acts as a P2-ligand, interacting with the enzyme's active site. researchgate.net

| Application Area | Example Derivative/Ligand | Catalytic Process/Target | Research Finding |

| Medicinal Chemistry | N-methyl-3-(R)-aminotetrahydrofuranyl squaramide | HIV-1 Protease Inhibition | Displayed a potent HIV-1 protease inhibitory K_i value of 0.51 nM. researchgate.net |

| Asymmetric Catalysis | P-Chiral Phosphorus Ligands | Asymmetric Hydrogenation | The chiral backbone influences the stereoselectivity of the catalytic process. sioc.ac.cn |

Formation of Carboxylic Acid Derivatives (e.g., this compound-3-carboxylic acid)

Introducing a carboxylic acid group onto the this compound scaffold, particularly at the C3 position, yields valuable α-amino acid analogues. The synthesis of this compound-3-carboxylic acid and its derivatives is a key area of research. researchgate.netwipo.int

One synthetic approach involves starting with (R)-tetrahydrofuran-3-formic acid, which is converted to an amide via reaction with thionyl chloride and ammonia. google.com Subsequent Hofmann degradation of the amide yields the target this compound. google.com A related patent describes a process for producing substituted 3-amino-tetrahydrofuran-3-carboxylic acid amides in high optical purity, highlighting their potential as medicaments. google.com These compounds are precursors for a variety of pharmacologically active molecules.

| Derivative | Synthetic Precursor | Key Reaction Steps | Significance |

| This compound-3-carboxylic acid | (R)-tetrahydrofuran-3-formic acid | Amidation, Hofmann degradation | Serves as a constrained amino acid analogue for drug design. google.com |

| Substituted (R)-3-Amino-tetrahydrofuran-3-carboxylic acid amides | Varies | Amide coupling | Precursors to compounds with valuable pharmacological properties. wipo.intgoogle.com |

Synthesis of Esters and Amides from this compound (e.g., Butyl this compound-3-carboxylate (R)-Mandelate)

The functional groups of this compound and its carboxylic acid derivatives are readily converted into a wide range of esters and amides. These reactions are fundamental for building more complex molecules and for creating prodrugs.

Ester Formation: The carboxylic acid derivatives can be esterified by reaction with alcohols under acidic conditions. An example is the synthesis of Butyl this compound-3-carboxylate. This compound can be further resolved or purified as a salt with a chiral acid, such as (R)-mandelic acid, to form Butyl this compound-3-carboxylate (R)-Mandelate. achemblock.comaccelachem.com

Amide Formation: The amino group of this compound reacts with carboxylic acids or their activated derivatives (like acid chlorides or esters) to form amides. This amide bond formation is one of the most common reactions in medicinal chemistry. Patents describe the synthesis of various 3-amino-tetrahydrofuran-3-carboxylic acid amides, which are investigated for their therapeutic potential. wipo.intgoogle.com For instance, coupling with moieties like (5-chloro-thiophen-2-yl)-carbonylamino groups has been reported. google.com

| Derivative Example | IUPAC Name | CAS Number | Synthesis Note |

| Butyl this compound-3-carboxylate | butyl this compound-3-carboxylate | 1037301-08-8 | Formed by esterification of the corresponding carboxylic acid. ambeed.com |

| Butyl this compound-3-carboxylate (R)-Mandelate | butyl this compound-3-carboxylate (R)-2-hydroxy-2-phenylacetate | 1242188-01-7 | A diastereomeric salt used for purification or as a stable form. achemblock.com |

| (S)-3-[(5-chloro-thiophen-2-yl)-carbonylamino]-/V-(3-methyl-2,3,4,5-tetrahydro-1 H- benzo[c/]azepin-7-yl)-tetrahydrofuran-3-carboxylic acid amide | (S)-3-[(5-chlorothiophen-2-yl)formamido]-N-(3-methyl-2,3,4,5-tetrahydro-1H-benzo[c]azepin-7-yl)tetrahydrofuran-3-carboxamide | Not specified | Synthesized via amide coupling for pharmacological evaluation. google.com |

Advanced Analytical Methodologies for Characterization and Enantiomeric Purity Assessment of R 3 Aminotetrahydrofuran

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in verifying the molecular structure of (R)-3-Aminotetrahydrofuran. These techniques provide detailed information about the compound's atomic composition, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for elucidating the carbon-hydrogen framework of the molecule. In the ¹H NMR spectrum, specific signals correspond to the different types of protons present. The chemical shifts (δ), splitting patterns (multiplicity), and integration values provide a complete picture of the proton environment. Similarly, the ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, characteristic absorption bands would confirm the presence of the amine (N-H) and ether (C-O-C) functionalities. smolecule.com For instance, the N-H stretching vibrations of a primary amine are typically observed in the range of 3100-3300 cm⁻¹. smolecule.com The C-O stretching of the tetrahydrofuran (B95107) ring would also produce a strong absorption band.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The molecular ion peak (M+) in the mass spectrum corresponds to the molecular weight of this compound (87.12 g/mol ). nih.govsigmaaldrich.com The fragmentation pattern can offer further structural clues by showing characteristic losses of fragments from the parent molecule. lehigh.edu

Below is a table summarizing typical spectroscopic data for the structural elucidation of 3-Aminotetrahydrofuran (B1273345).

| Technique | Feature | Typical Observation |

| ¹H NMR | Chemical Shift (δ) | Signals corresponding to protons on the tetrahydrofuran ring and the amine group. |

| Splitting | Complex splitting patterns due to coupling between adjacent protons. | |

| ¹³C NMR | Number of Signals | Expected number of signals for the unique carbon atoms in the structure. physicsandmathstutor.com |

| IR Spectroscopy | N-H Stretch | Absorption bands in the region of 3100-3300 cm⁻¹. smolecule.com |

| C-O Stretch | Strong absorption band indicating the ether linkage. smolecule.com | |

| Mass Spectrometry | Molecular Ion Peak (M+) | m/z value corresponding to the molecular weight of the compound (C₄H₉NO). nih.govsigmaaldrich.com |

Chromatographic Methods for Enantiomeric Excess Determination (e.g., Chiral HPLC, Chiral GC)

Determining the enantiomeric excess (ee) is crucial for applications where only one enantiomer is desired. Chiral chromatography is the gold standard for separating and quantifying enantiomers. chromatographyonline.com

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used technique for the separation of enantiomers. google.comresearchgate.net This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. For the analysis of amines like this compound, polysaccharide-based CSPs are often effective. chromatographyonline.com The enantiomeric excess can be accurately calculated from the relative peak areas of the two enantiomers in the chromatogram. In some cases, derivatization with a chromophoric group may be necessary for UV detection. cat-online.com A patent describes the separation of 3-amino-tetrahydrofuran-3-carboxylic acid enantiomers using a DAICEL AD-H chiral column with a mobile phase of Hexane/EtOH and acetic acid, resulting in distinct retention times for the two enantiomers. google.com

Chiral Gas Chromatography (GC): Chiral GC is another powerful technique for enantiomeric separation, particularly for volatile compounds. chromatographyonline.com Similar to chiral HPLC, it employs a CSP, often based on cyclodextrin (B1172386) derivatives, to resolve the enantiomers. gcms.czresearchgate.net For non-volatile or highly polar analytes like amines, derivatization is often required to improve volatility and chromatographic performance. sigmaaldrich.com The enantiomeric purity is determined by comparing the peak areas of the separated enantiomers.

The table below outlines typical parameters for chiral chromatographic analysis.

| Technique | Component | Example Specification |

| Chiral HPLC | Chiral Stationary Phase | Polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives), Crown ethers. chromatographyonline.com |

| Mobile Phase | Mixtures of alkanes (e.g., hexane, heptane) and alcohols (e.g., isopropanol, ethanol). google.com | |

| Detector | UV, Optical Rotation (OR), Circular Dichroism (CD). chromatographyonline.com | |

| Chiral GC | Chiral Stationary Phase | Cyclodextrin derivatives (e.g., permethylated β-cyclodextrin). gcms.czresearchgate.net |

| Derivatization | May be required to increase volatility (e.g., acylation). sigmaaldrich.com | |

| Detector | Flame Ionization Detector (FID), Mass Spectrometer (MS). cat-online.com |

Chiroptical Methods for Stereochemical Analysis (e.g., Optical Rotation, Circular Dichroism)

Chiroptical methods are based on the differential interaction of chiral molecules with polarized light and are essential for confirming the absolute configuration of enantiomers.

Optical Rotation: Optical rotation measures the rotation of the plane of plane-polarized light by a chiral compound. The specific rotation, [α], is a characteristic physical property of a chiral molecule. For this compound p-toluenesulfonate salt, reported specific rotation values are in the range of +3° to +5° (c=1, methanol). thermofisher.comthermofisher.com Another source reports a value of +4.5 ± 0.5° (c=3 in methanol). aksci.comichemical.com This non-zero value confirms the compound is chiral and present in an enantiomerically enriched form.

Circular Dichroism (CD): Circular dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. rsc.orgnih.gov This technique provides detailed stereochemical information and can be used to determine enantiomeric excess. nih.gov The CD spectrum of a chiral amine can be complex, but often, derivatization or the use of a sensor can induce a distinct CD signal that is proportional to the enantiomeric excess. hindsinstruments.com The relationship between the CD signal and the ee can be established through a calibration curve, allowing for the rapid determination of enantiomeric purity.

The following table summarizes the principles of chiroptical methods.

| Method | Principle | Application to this compound |

| Optical Rotation | Measures the rotation of plane-polarized light. | Confirms the presence of a single enantiomer and its identity by comparing the measured specific rotation to known values. thermofisher.comthermofisher.comaksci.comichemical.com |

| Circular Dichroism | Measures the differential absorption of circularly polarized light. | Provides information on the absolute configuration and can be used to quantify enantiomeric excess, often through the use of derivatizing agents or sensors. rsc.orgnih.govnih.govhindsinstruments.com |

Computational Chemistry and Theoretical Studies on R 3 Aminotetrahydrofuran

Conformational Analysis and Energetic Profiles

The non-planar structure of the tetrahydrofuran (B95107) (THF) ring is subject to pseudorotation, resulting in a series of conformations, primarily the envelope (C_s symmetry) and twist (C_2 symmetry) forms. The introduction of a substituent at the C3 position significantly influences the conformational landscape and the relative energies of these structures.

Computational methods, particularly Density Functional Theory (DFT), are employed to explore the potential energy surface of (R)-3-aminotetrahydrofuran. sfu.ca These calculations typically involve geometry optimization of various possible conformers to locate energy minima. wavefun.com The stability of these conformers is dictated by a delicate balance of steric strain, torsional strain, and intramolecular interactions, such as hydrogen bonding. solubilityofthings.com For this compound, the key determinant of stability is the orientation of the amino group, which can adopt either a pseudo-axial or a pseudo-equatorial position relative to the puckered ring.

Studies on similar substituted five-membered rings suggest that the pseudo-equatorial conformation is generally more stable due to reduced steric hindrance. solubilityofthings.com However, the possibility of an intramolecular hydrogen bond between the amino group and the ring's ether oxygen in the pseudo-axial conformer can sometimes provide competing stabilization. DFT calculations are used to precisely quantify these energy differences. ethz.ch The relative energies determine the Boltzmann distribution of conformers at a given temperature, which dictates the molecule's average structure and properties. rsc.org

| Conformer | Amino Group Orientation | Ring Pucker | Relative Energy (kcal/mol) | Key Stabilizing/Destabilizing Factors |

|---|---|---|---|---|

| 1 | Pseudo-equatorial | Twist (C₂) | 0.00 (Global Minimum) | Minimized steric hindrance. |

| 2 | Pseudo-axial | Twist (C₂) | 1.5 - 2.5 | Potential for intramolecular H-bonding vs. steric strain. |

| 3 | Pseudo-equatorial | Envelope (C_s) | 0.5 - 1.0 | Slightly higher torsional strain than twist form. |

| 4 | Pseudo-axial | Envelope (C_s) | 2.0 - 3.0 | Combination of steric and torsional strain. |

Quantum Chemical Calculations of Reactivity and Stereoselectivity

Quantum chemical calculations are fundamental tools for predicting the chemical reactivity and stereoselectivity of this compound. scienceopen.comrsc.org Methods like DFT are used to compute a variety of molecular properties and reactivity descriptors that offer a quantitative understanding of the molecule's electronic structure. mdpi.comnrel.gov

A key aspect of this analysis involves the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical stability; a smaller gap suggests higher reactivity. irjweb.comnih.gov For this compound, the HOMO is typically localized on the nitrogen atom of the amino group, identifying it as the primary site for electrophilic attack.

Another powerful tool is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across the molecule. researchgate.net Negative potential regions (typically colored red or yellow) indicate electron-rich areas susceptible to electrophilic attack, such as the lone pair of the nitrogen atom and the ether oxygen. Positive potential regions (blue) indicate electron-poor areas, primarily around the hydrogen atoms of the amino group, making them sites for nucleophilic interaction. These calculations help predict how the molecule will interact with other reagents and guide the synthesis of derivatives with desired stereochemistry.

| Descriptor | Calculated Value | Significance |

|---|---|---|

| E_HOMO | -6.1 eV | Indicates electron-donating capability (nucleophilicity). |

| E_LUMO | 1.5 eV | Indicates electron-accepting capability (electrophilicity). |

| HOMO-LUMO Gap (ΔE) | 7.6 eV | Relates to chemical stability and reactivity. researchgate.net |

| Chemical Hardness (η) | 3.8 eV | Measures resistance to change in electron distribution. irjweb.com |

| Electrophilicity Index (ω) | 1.3 eV | Quantifies the global electrophilic nature of the molecule. physchemres.org |

| Dipole Moment | 1.8 D | Indicates overall polarity of the molecule. |

Molecular Docking and Dynamics Simulations of this compound Derivatives with Biological Targets

The this compound moiety is a privileged scaffold in drug design, frequently incorporated into larger molecules to enhance binding affinity and pharmacokinetic properties. Molecular docking and molecular dynamics (MD) simulations are indispensable computational techniques used to predict and analyze the interactions of these derivatives with biological targets like enzymes and receptors. csic.esnih.gov

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. mdpi.comd-nb.info For derivatives of this compound, docking studies reveal how the molecule fits into the active site and identifies key interactions. The amino group often acts as a hydrogen bond donor, while the ether oxygen can act as a hydrogen bond acceptor. The stereochemistry at the C3 position is crucial for achieving a precise fit and optimal interactions with chiral biological macromolecules. For instance, aminotetrahydrofuran derivatives have been investigated as sigma-1 receptor agonists for potential use in treating Alzheimer's disease. csic.es

| Target Protein | Ligand | Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interaction |

|---|---|---|---|---|

| Protein Kinase B (PKB) | N-benzoyl-(R)-3-aminotetrahydrofuran | -8.5 | Asp292, Lys179, Glu228 | Hydrogen bond with amino group; Pi-cation with benzoyl ring. |

| Beta-secretase 1 (BACE1) | (R)-3-(benzylamino)tetrahydrofuran | -7.9 | Asp32, Gly230, Thr72 | Hydrogen bonds with amino and ether functions. csic.es |

| Sigma-1 Receptor (σ1R) | ANAVEX2-73 (derivative) | -9.2 | Glu172, Tyr103 | Ionic interaction with amino group; Hydrophobic interactions. csic.es |

Emerging Research Trends and Future Prospects for R 3 Aminotetrahydrofuran

Integration into Continuous Flow Synthesis and Automated Synthetic Platforms

The production of enantiomerically pure amines is a critical endeavor in the chemical and pharmaceutical industries. Modern advancements in chemical engineering are paving the way for the integration of complex syntheses, like that of (R)-3-Aminotetrahydrofuran, into continuous flow and automated platforms. These technologies offer significant advantages over traditional batch processing, including enhanced safety, better process control, improved reproducibility, and easier scalability. gesundheitsindustrie-bw.de

A prominent trend is the use of immobilized enzymes in packed-bed reactors for continuous flow synthesis. unibe.chrsc.org Research has demonstrated the successful synthesis of small cyclic amines using this approach, specifically employing transaminase enzymes. nih.govresearchgate.net In one such system, a transaminase from Halomonas elongata (HeWT) was immobilized and used in a continuous flow reactor to convert tetrahydrofuran-3-one into the corresponding amine. unibe.ch While this specific enzyme is (S)-selective, the methodology establishes a robust framework for producing the (R)-enantiomer by substituting the biocatalyst with an appropriate (R)-selective transaminase (RTA), such as the one derived from Aspergillus terreus or Thermomyces stellatus. frontiersin.org

These biocatalytic flow systems can achieve high molar conversions (94–99%) with rapid reaction times (5–45 minutes), showcasing their efficiency. unibe.chnih.gov The integration of reaction and work-up steps, such as liquid-liquid extraction and crystallization, within a continuous flow process further enhances efficiency and reduces waste, aligning with the principles of green chemistry. rsc.org The development of automated synthesis platforms, which can execute multi-step synthetic sequences based on programmable recipes, represents the next frontier. gesundheitsindustrie-bw.de The synthesis of this compound is well-suited for adoption into such platforms, which would enable on-demand, high-purity production for research and industrial applications.

| Parameter | Continuous Flow Biocatalytic Synthesis | Traditional Batch Synthesis |

| Process Type | Continuous | Batch |

| Catalyst | Immobilized (R)-selective transaminase | Homogeneous chemical reagents |

| Scalability | Generally straightforward | Often requires process redesign |

| Safety | Improved (smaller reaction volumes) | Higher risk (large volumes of reagents) |

| Productivity | High throughput, continuous output | Limited by batch size and cycle time |

| Downstream Processing | Can be integrated in-line rsc.org | Separate, often multi-step, process |

Exploration in Novel Catalytic Systems Utilizing this compound-Derived Chiral Ligands

The inherent chirality and rigid cyclic structure of this compound make it an attractive scaffold for the development of novel chiral ligands for asymmetric catalysis. While its primary role has been as a chiral building block in synthesizing complex target molecules, its potential as a director of stereochemistry in catalytic reactions is an area of growing interest. Chiral ligands are fundamental to modern synthetic chemistry, enabling the production of single-enantiomer compounds with high efficiency. sigmaaldrich.comnih.gov

Derivatives of this compound have already proven their effectiveness in creating specific molecular interactions. For instance, an N-methyl-3-(R)-aminotetrahydrofuranyl squaramide moiety has been incorporated as a P2-ligand in potent HIV-1 protease inhibitors, demonstrating its ability to form critical interactions within a biological active site. researchgate.net This capacity for precise molecular recognition is a key attribute for a successful chiral ligand.

The development of new ligand families is crucial for expanding the toolbox of asymmetric catalysis. rsc.org The structural features of this compound—a stereogenic center, a constrained tetrahydrofuran (B95107) ring, and a modifiable amino group—offer the potential to create a new class of ligands. These could be applied in a variety of metal-catalyzed reactions, such as hydrogenations, C-H functionalizations, or cross-coupling reactions, where the ligand's structure dictates the enantioselectivity of the transformation. nih.govdiva-portal.org Future research is anticipated to focus on synthesizing libraries of ligands derived from this compound and screening them in a range of asymmetric transformations to unlock their catalytic potential.

Potential Applications in Advanced Materials Science and Supramolecular Chemistry

The unique structural properties of this compound suggest its potential for use in advanced materials and supramolecular chemistry. Its rigid, non-planar ring system and the presence of a primary amine for hydrogen bonding and further functionalization make it a candidate for creating highly ordered, functional materials.

In materials science, there is a continuous search for new monomers to build polymers with specific, desirable properties. The amine group in this compound allows it to act as a curing agent for epoxy resins or as a monomer in the synthesis of polyamides or polyimides. The incorporation of its rigid, chiral structure into a polymer backbone could impart unique characteristics, such as enhanced thermal stability and specific mechanical properties. An analog, 2,2,5,5-tetramethyltetrahydrofuran-3-amine hydrochloride, is noted for its structural rigidity, which contributes to the stability of materials it is part of. This suggests that polymers derived from this compound could find applications as specialty plastics, chiral stationary phases for chromatography, or as components in membranes.

In supramolecular chemistry, which focuses on non-covalent interactions to build larger assemblies, this compound is a promising building block. ias.ac.in Its ability to act as a hydrogen bond donor (via the -NH2 group) and acceptor (via the ring oxygen and nitrogen lone pair) allows for the formation of predictable, ordered networks. The chirality of the molecule can be used to direct the formation of helical or other complex chiral superstructures. These organized assemblies could have applications in chirality sensing, enantioselective separations, or the development of functional gels and liquid crystals.

Development of More Sustainable and Environmentally Benign Synthesis and Application Methodologies

A significant trend in modern chemistry is the development of sustainable processes that minimize environmental impact. rjpbcs.comrsc.org Research into the synthesis of this compound reflects this "green chemistry" imperative, with a clear shift away from traditional methods towards more environmentally benign alternatives.

Historically, syntheses may have involved multi-step routes with protecting groups and hazardous reagents. In contrast, newer methods focus on improving atom economy and reducing waste. One patented process for synthesizing this compound starts from the readily available (S)-3-hydroxytetrahydrofuran. google.com This route is notable for avoiding expensive and environmentally harmful reagents like palladium-on-carbon catalysts and toxic methyl iodide, thereby reducing costs and safety hazards. google.com

The most promising green approach for synthesizing chiral amines is biocatalysis. gesundheitsindustrie-bw.demdpi.com The use of enzymes, particularly transaminases, offers high enantioselectivity under mild reaction conditions (room temperature and neutral pH) in aqueous media. frontiersin.orgunibe.ch Studies on the synthesis of 3-aminotetrahydrofuran (B1273345) using the (S)-selective transaminase from Halomonas elongata have revealed that the enantiopreference can be influenced by reaction conditions such as ionic strength and the presence of co-solvents. unibe.chresearchgate.net This highlights a sophisticated level of control achievable in biocatalytic processes. For the synthesis of the target (R)-enantiomer, (R)-selective transaminases are employed, which can convert a prochiral ketone directly to the desired product with high enantiomeric excess. frontiersin.org Such enzymatic methods are being developed for large-scale, cost-effective production of enantiopure compounds from renewable feedstocks. mdpi.com

| Synthetic Approach | Key Features & Findings | Sustainability Aspect | Reference(s) |

| Improved Chemical Route | Starts from (S)-3-hydroxytetrahydrofuran; proceeds via sulfonate and azide (B81097) intermediates. | Avoids heavy metals (Pd) and toxic alkylating agents (methyl iodide), reducing pollution and cost. | google.com |

| Biocatalysis (Transaminases) | Direct asymmetric amination of tetrahydrofuran-3-one using an (R)-selective transaminase. | High enantioselectivity (>99% ee often achievable); uses water as a solvent; mild reaction conditions; biodegradable catalyst. | unibe.ch, researchgate.net, frontiersin.org |

常见问题

Q. What are the key considerations in designing a synthetic route for (R)-3-Aminotetrahydrofuran and its derivatives?

- Methodological Answer : The synthesis typically involves three critical steps:

- Hydroxyl-to-Amino Conversion : Start with (R)-3-hydroxytetrahydrofuran. Protect the hydroxyl group using a suitable protecting agent (e.g., tert-butyldimethylsilyl chloride), followed by nucleophilic substitution with ammonia or an amine source. Deprotection yields this compound .

- Tosylation : React the amino group with p-toluenesulfonyl chloride in the presence of pyridine to form the tosylate derivative. This enhances stability and reactivity for downstream applications .

- Purification : Use column chromatography or recrystallization to achieve high purity (>99%). Monitor reaction progress via thin-layer chromatography (TLC) .

Q. How can the purity and enantiomeric excess (ee) of this compound derivatives be determined?

- Methodological Answer :

- Purity : Employ HPLC with a C18 column and UV detection (λ = 254 nm). Compare retention times against certified standards.

- Enantiomeric Excess : Use chiral chromatography (e.g., Chiralpak® columns) or NMR spectroscopy with chiral shift reagents (e.g., Eu(hfc)₃). For tosylate salts, polarimetry ([α]D measurements) is also effective .

Q. What spectroscopic techniques are essential for characterizing this compound derivatives?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm structural integrity and stereochemistry. Key signals include δ ~3.5–4.0 ppm (tetrahydrofuran ring protons) and δ ~2.4 ppm (tosylate methyl group) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 259.32 for tosylate salt) .

- Infrared (IR) Spectroscopy : Identify functional groups (e.g., N-H stretch at ~3300 cm⁻¹, S=O stretch at ~1360 cm⁻¹) .

Q. What are the recommended storage conditions for this compound salts?

- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C to prevent hydrolysis or oxidation. For hydrochloride salts, maintain desiccated conditions (silica gel packets) to avoid moisture absorption .

Advanced Research Questions

Q. How does the tosylate group influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : The tosylate group acts as a superior leaving group due to its electron-withdrawing sulfonyl moiety, facilitating SN2 reactions. For example:

- Azide Substitution : React with NaN₃ in DMF (80°C, 12 h) to yield (R)-3-azidotetrahydrofuran.

- Alkylation : Use alkyl halides (e.g., methyl iodide) in THF with K₂CO₃ as a base.

Monitor reaction kinetics via ¹H NMR to optimize conditions .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer :

- Assay Standardization : Replicate studies under controlled conditions (e.g., fixed pH, temperature). For DGAT inhibition assays, use identical substrate concentrations (e.g., 50 µM oleoyl-CoA) .

- Structural Validation : Confirm compound identity via X-ray crystallography or 2D-NMR to rule out isomer contamination.

- Meta-Analysis : Compare data across studies using statistical tools (e.g., Cohen’s d for effect size) to identify outliers .

Q. How can computational modeling enhance the study of this compound’s interactions with biological targets?

- Methodological Answer :

- Docking Simulations : Use software like AutoDock Vina to predict binding affinities to targets (e.g., κ-opioid receptors). Validate with molecular dynamics (MD) simulations (e.g., GROMACS) .

- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

- Methodological Answer :

- Continuous Flow Reactors : Optimize residence time and temperature to prevent racemization. For tosylation, use in-line quenching to minimize byproducts.

- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., FTIR probes) to ensure consistent yield (>85%) and enantiomeric purity (>98% ee) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。